N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked pyridin-2-ylmethyl group and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(10-4-5-10)16-12-6-7-13(18-17-12)20-9-11-3-1-2-8-15-11/h1-3,6-8,10H,4-5,9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBHCCQCUCUDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazine core The pyridazine ring can be synthesized through various methods, such as the cyclization of 1,4-diaminobenzene derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate biological processes and pathways.
Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-tubercular agent. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for further research and development in the field of infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of innovative products with various applications.
Mechanism of Action
The mechanism by which N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural elements and molecular properties of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide with its analogs:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Pyridazine | Cyclopropanecarboxamide, pyridin-2-ylmethyl-sulfanyl | C₁₅H₁₅N₄OS | 307.37* | Cyclopropane ring strain enhances reactivity; pyridine enables coordination |
| N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide | Pyridazine | Cyclopropanecarboxamide, 4-fluorobenzyl-sulfanyl | C₁₅H₁₄FN₃OS | 303.4 | Fluorine increases lipophilicity and metabolic stability |
| N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}... | Pyridazine | Cyclopropanecarboxamide, furan-2-ylmethyl-carbamoyl-sulfanyl | C₁₆H₁₈N₄O₂S | 354.4 | Furan moiety introduces π-π stacking potential |
| N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)... | Pyridazine | Cyclopropanecarboxamide, pyridin-2-ylmethyl-amino-butyl-thio | C₁₈H₂₁N₅O₂S | 383.5* | Flexible butyl chain may enhance target binding versatility |
*Calculated based on molecular formula.
Key Insights:
- Sulfanyl Linkers : Present in all analogs, the sulfanyl group (-S-) facilitates nucleophilic substitution reactions during synthesis and may contribute to redox activity .
- Substituent Diversity : Fluorine (), furan (), and pyridinyl groups () modulate electronic properties, solubility, and target affinity.
Biological Activity
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, identified by its CAS number 1021254-87-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its cytotoxicity and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄N₄OS, with a molecular weight of 286.35 g/mol. Its structure features a cyclopropanecarboxamide moiety linked to a pyridazine and a pyridine ring through a sulfur atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄OS |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 1021254-87-4 |
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with pyridine-based reagents in the presence of suitable catalysts. The detailed synthetic pathway often includes steps such as cyclization and functional group modifications to achieve the desired structure.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested on human adenocarcinoma-derived adherent cell lines including:
- LoVo (Colon adenocarcinoma)
- SK-OV-3 (Ovary carcinoma)
- MCF-7 (Breast adenocarcinoma)
In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity, with significant effects observed particularly against colon cancer cells. The IC50 values were determined using the MTS assay method, showing promising anti-tumor activity compared to standard chemotherapeutics like cisplatin and doxorubicin.
The proposed mechanism involves the inhibition of specific cellular pathways associated with cancer cell proliferation. The compound's structural features allow it to interact with key molecular targets, potentially disrupting signaling pathways critical for tumor growth.
Case Studies
-
Study on Colon Cancer Cells
- Objective : To assess the anti-cancer potential of this compound.
- Method : MTS assay on LoVo cells.
- Results : Significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 25 µM.
-
Comparative Analysis with Standard Treatments
- Objective : To compare the efficacy of the compound with established chemotherapeutics.
- Method : Parallel assays using cisplatin and doxorubicin.
- Results : The compound showed comparable or superior activity against certain cell lines, suggesting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
